2-Furancarboxaldehyde, 5-nitro-, diacetate

Vue d'ensemble

Description

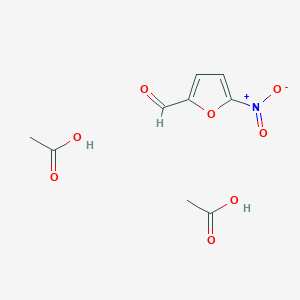

2-Furancarboxaldehyde, 5-nitro-, diacetate is an organic compound with the molecular formula C7H5NO6. It is a derivative of 2-furancarboxaldehyde, where the 5-nitro group is further modified with diacetate groups. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-nitro-, diacetate typically involves the nitration of 2-furancarboxaldehyde followed by acetylation. The nitration process introduces a nitro group at the 5-position of the furan ring. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-furancarboxaldehyde is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the diacetate derivative .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Furancarboxaldehyde, 5-nitro-, diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 5-nitro-2-furancarboxylic acid.

Reduction: 5-amino-2-furancarboxaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiplatelet Activity

One of the most notable applications of 5-nitro-2-furaldehyde diacetate is its role as an inhibitor of platelet aggregation. Research indicates that this compound effectively inhibits primary ADP-induced platelet aggregation, making it a potential candidate for therapeutic applications in cardiovascular diseases. The structural characteristics of the nitro group and the arrangement of keto groups are crucial for its activity, similar to that observed in nitrofurantoin .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives used in pharmaceutical formulations. For instance, it can be converted into 5-nitro-2-furaldehyde semicarbazone, which has been studied for its potential chemotherapeutic properties . The synthesis process typically involves the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride under acidic conditions, yielding high purity and yield of the desired semicarbazone .

Material Science

Polymeric Applications

5-Nitro-2-furaldehyde diacetate is utilized in the development of polymeric materials due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The compound's ability to participate in further chemical reactions allows it to be used as a building block in synthesizing novel polymeric composites.

Agricultural Chemistry

Pesticidal Properties

There is emerging interest in the application of 5-nitro-2-furaldehyde diacetate as a potential pesticide or herbicide. Preliminary studies suggest that compounds with similar furan structures exhibit biological activity against various pests and pathogens affecting crops. The nitro group may enhance the bioactivity of derivatives formed from this compound .

Case Study 1: Antiplatelet Activity

A study conducted on the antiplatelet effects of 5-nitro-2-furaldehyde diacetate demonstrated significant inhibition of platelet aggregation in vitro. The results indicated that modifications to the furan ring could potentially enhance its pharmacological profile, paving the way for new antithrombotic agents .

Case Study 2: Synthesis Efficiency

Research on the synthesis of 5-nitro-2-furaldehyde semicarbazone highlighted a novel method using 5-nitrofurfural diacetate as a starting material. The study reported an optimized reaction condition that improved yield and reduced reaction time compared to traditional methods . This efficiency is critical for large-scale pharmaceutical production.

Data Tables

Mécanisme D'action

The mechanism of action of 2-Furancarboxaldehyde, 5-nitro-, diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The acetyl groups can also participate in acetylation reactions, modifying the activity of enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Furancarboxaldehyde, 5-nitro-: Lacks the diacetate groups, making it less reactive in certain acetylation reactions.

5-Nitro-2-furaldehyde: Similar structure but without the diacetate modification.

5-Nitrofurfural: Another derivative with different functional groups.

Activité Biologique

2-Furancarboxaldehyde, 5-nitro-, diacetate (CAS No. 92799-03-6) is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is a derivative of furan and exhibits various properties that may be beneficial in therapeutic applications.

- Molecular Formula : C9H9N O7

- Molecular Weight : 197.17 g/mol

- Structure : The compound consists of a furan ring with a nitro group and two acetate groups attached to the aldehyde carbon.

Antiplatelet Activity

One of the significant biological activities of this compound is its antiplatelet effect . Studies have shown that this compound acts as a potent inhibitor of platelet aggregation induced by adenosine diphosphate (ADP). The mechanism involves the nitro group on the furan ring, which plays a critical role in its inhibitory action. Specifically, it has been reported that the diacetate form retains the ability to inhibit platelet aggregation effectively, similar to other known antiplatelet agents like nitrofurantoin .

Antimicrobial Properties

Research indicates that 2-furancarboxaldehyde derivatives exhibit antimicrobial activity . The presence of the nitro group enhances its interaction with microbial targets, leading to significant inhibition of growth in various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit microbial proliferation effectively, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells has been noted, which may be attributed to its structural features that enable it to interact with cellular pathways involved in cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Platelet Aggregation : The compound's structure allows it to interfere with ADP signaling pathways, leading to reduced platelet aggregation.

- Antimicrobial Action : The nitro group may participate in redox reactions within microbial cells, disrupting cellular processes.

- Cytotoxic Mechanisms : It may induce oxidative stress or alter cell cycle regulation in cancer cells.

Study on Platelet Aggregation Inhibition

A study published in PubMed highlighted the effectiveness of 5-nitro-2-furaldehyde diacetate in inhibiting ADP-induced platelet aggregation. The results indicated a significant reduction in aggregation levels compared to controls, showcasing its potential as an antiplatelet agent .

Antimicrobial Activity Evaluation

In another study focusing on various derivatives of furan compounds, it was found that those containing nitro groups exhibited enhanced antimicrobial activity against a range of pathogens. This suggests that this compound could be further explored for its efficacy against resistant bacterial strains .

Biological Activity Summary Table

| Activity Type | Observations | Reference |

|---|---|---|

| Antiplatelet | Potent inhibitor of ADP-induced aggregation | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Synthesis and Yield Data

Propriétés

IUPAC Name |

acetic acid;5-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4.2C2H4O2/c7-3-4-1-2-5(10-4)6(8)9;2*1-2(3)4/h1-3H;2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYIXHHGKPBPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=C(OC(=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480740 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92799-03-6 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.